

Purchasing High-Purity 5-Hydroxycytosine-¹³C, ¹⁵N₂: Application Notes and Protocols

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Compound of Interest

Compound Name: 5-Hydroxycytosine-13C,15N2

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This document provides detailed application notes and protocols for the use of high-purity 5-Hydroxycytosine-¹³C, ¹⁵N₂, a stable isotope-labeled internal standard crucial for the accurate quantification of 5-hydroxycytosine (5hmC) in biological samples. Its primary application lies in isotope dilution mass spectrometry, a gold-standard analytical technique for the precise measurement of endogenous molecules.

Introduction

5-hydroxycytosine is a modified pyrimidine base, representing a key intermediate in the active DNA demethylation pathway. This pathway is initiated by the ten-eleven translocation (TET) family of enzymes, which oxidize 5-methylcytosine (5mC) to 5hmC.[1] The levels of 5hmC in genomic DNA are dynamic and have been implicated in gene regulation, cellular differentiation, and various disease states, including cancer and neurodegenerative disorders.[2]

Consequently, the accurate quantification of 5hmC is of significant interest in both basic research and clinical diagnostics. The use of a stable isotope-labeled internal standard like 5-Hydroxycytosine-¹³C, ¹⁵N₂ is essential for correcting for sample loss during preparation and for variations in ionization efficiency during mass spectrometric analysis, thereby ensuring high accuracy and precision.[3]

Product Information and Purchasing

High-purity 5-Hydroxycytosine- ^{13}C , $^{15}\text{N}_2$ is available from several reputable suppliers of stable isotopes and chemical standards. When purchasing, it is critical to obtain a certificate of analysis (CoA) to verify the chemical purity and isotopic enrichment.

Key Suppliers:

- LGC Standards[3]
- Cambridge Isotope Laboratories, Inc.[4][5]
- MedchemExpress[6]
- Clearsynth
- Santa Cruz Biotechnology (for related labeled compounds)[7][8]

Storage and Handling:

- Store at room temperature, protected from light and moisture.[4]
- Refer to the Safety Data Sheet (SDS) provided by the supplier for detailed handling and safety information.

Application: Quantification of Global 5-Hydroxymethylcytosine in Genomic DNA by LC-MS/MS

The primary application of 5-Hydroxycytosine- ^{13}C , $^{15}\text{N}_2$ is as an internal standard in isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of 5-hydroxymethyl-2'-deoxycytidine (5-hmdC), the nucleoside form of 5-hydroxycytosine, in digested genomic DNA.

Experimental Workflow

The overall experimental workflow for the quantification of 5hmC in genomic DNA using a stable isotope-labeled internal standard is depicted below.



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Caption: Experimental workflow for 5hmC quantification.

Detailed Experimental Protocol

1. Genomic DNA Extraction and RNA Removal:

- Extract genomic DNA from cells or tissues using a standard phenol/chloroform extraction method or a commercial DNA extraction kit.[9]
- To ensure that the measured 5hmC is from DNA and not RNA, treat the extracted nucleic acids with RNase A.[6] For example, incubate samples with 4 μ L of RNase A (100 mg/mL) at room temperature for 2 minutes.[6]
- Quantify the purified genomic DNA using a spectrophotometer (e.g., NanoDrop) to determine the concentration and purity.[9]

2. Spiking with Internal Standard and Enzymatic Hydrolysis:

- To a known amount of genomic DNA (e.g., 500 ng), add a predetermined quantity of 5-Hydroxycytosine-¹³C,¹⁵N₂.[6] The amount of the internal standard should be optimized based on the expected level of endogenous 5hmC and the sensitivity of the mass spectrometer.
- Perform enzymatic hydrolysis of the DNA to single nucleosides. A commercial enzyme mixture, such as the Nucleoside Digestion Mix from New England BioLabs, can be used.[6]
- A typical reaction mixture would contain 500 ng of DNA, the internal standard, 2 μ L of 10x Reaction Buffer, and 1 μ L of the Nucleoside Digestion Mix in a final volume of 20 μ L.[6]
- Incubate the mixture at 37°C for at least 1 hour.[6]

3. Sample Desalting:

- After hydrolysis, it is important to remove salts and proteins that can interfere with the LC-MS/MS analysis. This can be achieved using solid-phase extraction (SPE) with a C18 cartridge or a 96-well filter plate.[6][10]
- Condition the SPE cartridge/well with methanol followed by water.
- Load the hydrolyzed sample and wash with a low percentage of organic solvent (e.g., 0.1% trifluoroacetic acid) to remove salts.[6]
- Elute the nucleosides with a higher percentage of organic solvent (e.g., 60% acetonitrile with 0.1% formic acid).[6]
- Dry the eluted sample in a vacuum centrifuge.[6]

4. LC-MS/MS Analysis:

- Reconstitute the dried sample in a suitable solvent, typically the initial mobile phase of the LC gradient.
- Inject the sample onto a reverse-phase HPLC column (e.g., C18) for separation of the nucleosides.[11]
- The separation is typically achieved using a gradient of a weak aqueous solvent (e.g., water with 0.1% formic acid or 2 mM ammonium bicarbonate) and a strong organic solvent (e.g., methanol or acetonitrile).[10][11]
- The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[11]
- Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode to detect the specific mass transitions for the endogenous 5-hmdC and the ¹³C,¹⁵N₂-labeled internal standard.[9]

Table 1: Example Mass Transitions for 5-hmdC and its Labeled Standard

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
5-hydroxymethyl-2'-deoxycytidine (5-hmdC)	258.1	142.1
5-hmdC- ¹³ C, ¹⁵ N ₂	261.1	145.1

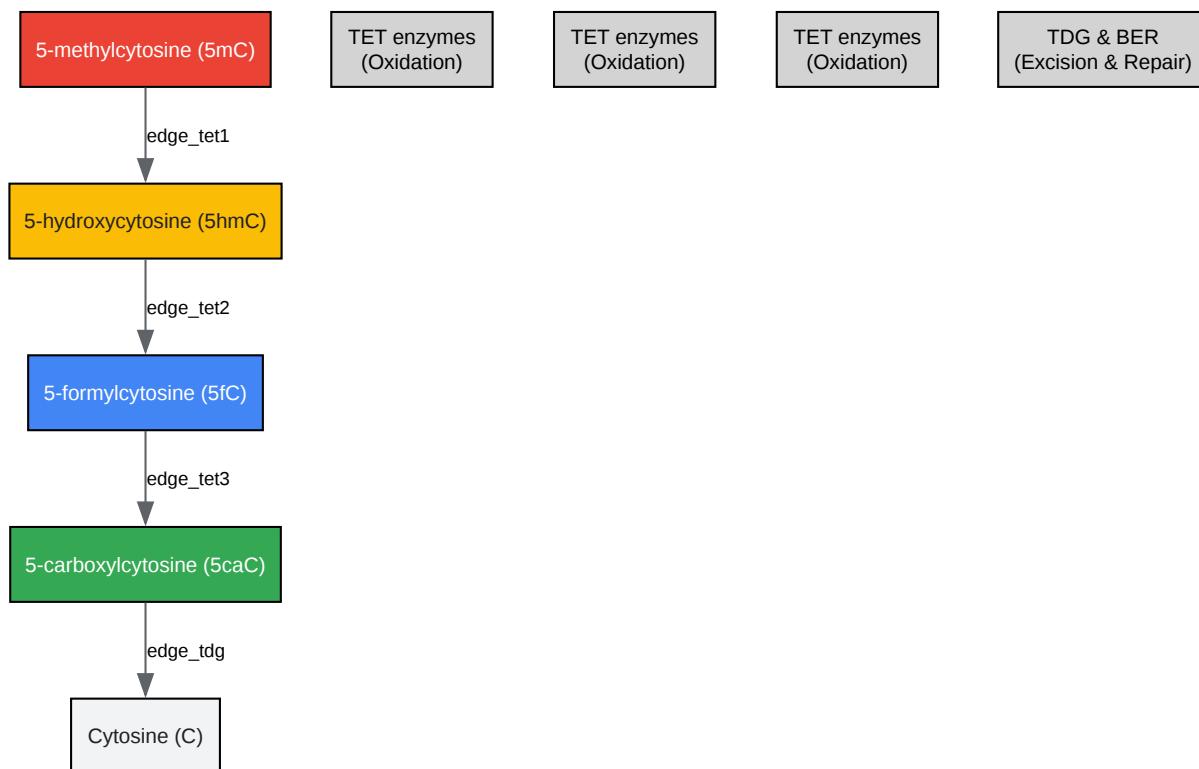
Note: The exact m/z values may vary slightly depending on the instrument and calibration. These transitions correspond to the fragmentation of the protonated nucleoside to the protonated base.

5. Data Analysis and Quantification:

- Integrate the peak areas for the endogenous 5-hmdC and the ¹³C,¹⁵N₂-labeled internal standard from the MRM chromatograms.
- Calculate the ratio of the peak area of the endogenous analyte to the peak area of the internal standard.
- Create a calibration curve using known concentrations of unlabeled 5-hmdC spiked with a constant amount of the internal standard.
- Determine the absolute amount of 5-hmdC in the original sample by comparing its peak area ratio to the calibration curve.

Signaling Pathway Context: DNA Demethylation

The quantification of 5-hydroxycytosine is critical for understanding the dynamics of the DNA demethylation pathway, which is essential for epigenetic regulation. The central enzymes in this pathway are the TET proteins.

[Click to download full resolution via product page](#)**Caption:** The active DNA demethylation pathway.

Quantitative Data Summary

The use of 5-Hydroxycytosine-¹³C, ¹⁵N₂ as an internal standard allows for the highly accurate determination of 5hmC levels in various biological samples. Below is a summary of representative quantitative data that can be obtained using this methodology. The values are illustrative and can vary significantly between cell types, tissues, and disease states.

Table 2: Representative Levels of 5-hmC in Mammalian Genomic DNA

Sample Type	% 5-hmdC (of total cytosine)	Method
Mouse Embryonic Stem Cells	~0.1%	LC-MS/MS
Mouse Purkinje Cells	~0.6%	LC-MS/MS
Human Colorectal Cancer Tissue	Significantly lower than adjacent normal tissue	HPLC-MS/MS
Human Urine	22.6 ± 13.7 nmol/L	HPLC-MS/MS

Data compiled from various sources for illustrative purposes.[\[9\]](#)[\[10\]](#)

Table 3: Performance Characteristics of the LC-MS/MS Method for 5-hmdC Quantification

Parameter	Typical Value
Limit of Detection (LOD)	~0.05 fmol
Limit of Quantification (LOQ)	~0.2 fmol
Inter-day Precision (RSD)	2.9 - 10.6%
Intra-day Precision (RSD)	1.4 - 7.7%
Recovery	~100%

Data based on published methods using stable isotope dilution.[\[3\]](#)[\[10\]](#)

Conclusion

High-purity 5-Hydroxycytosine-¹³C,¹⁵N₂ is an indispensable tool for researchers and scientists in the field of epigenetics and drug development. Its use as an internal standard in LC-MS/MS-based methods enables the accurate and precise quantification of 5-hydroxycytosine, providing valuable insights into the role of DNA demethylation in health and disease. The protocols and data presented here serve as a comprehensive guide for the effective application of this critical analytical standard.

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